2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine
Overview
Description
2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a pyrazole ring, which is further substituted with an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethanesulfonyl group. The pyrimidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or pyrimidine rings.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- 4-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyridine
Comparison: Compared to similar compounds, 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-ethylsulfonylpyrazol-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-2-17(15,16)14-6-7(5-12-14)9-11-4-3-8(10)13-9/h3-6H,2H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQQQJNBYRCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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